
Acide 3-(propylcarbamoyl)propanoïque
Vue d'ensemble
Description
3-(propylcarbamoyl)propanoic Acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(propylcarbamoyl)propanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(propylcarbamoyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(propylcarbamoyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteur de recherche biochimique de la PHD-2 humaine
L'acide 3-(propylcarbamoyl)propanoïque et ses dérivés ont été évalués comme inhibiteurs du domaine prolyl hydroxylase (PHD-2) du facteur d'induction de l'hypoxie (HIF) humain, qui est important dans le traitement de l'anémie et d'autres maladies liées à l'hypoxie. Ces composés ont montré une activité inhibitrice avec des valeurs IC50 dans la plage micromolaire basse, ce qui indique leur potentiel en tant qu'agents thérapeutiques .
Production biochimique d'acides carboxyliques
En production biochimique, ce composé est impliqué dans la synthèse et la séparation des acides carboxyliques. Des études ont utilisé des bactéries comme Propionibacterium acidipropionici pour produire de l'acide propionique, l'this compound jouant potentiellement un rôle dans l'optimisation des conditions pour des rendements plus élevés .
Études de médecine, de conservation des aliments et métaboliques
Les dérivés de l'acide propionique sont utilisés comme additifs alimentaires antibactériens de conservation dans l'alimentation animale et la consommation humaine. De plus, il existe des recherches sur les effets aigus de l'acide propionique sur le métabolisme du glucose, suggérant qu'il agit comme un perturbateur métabolique .
Safety and Hazards
The safety information for 3-(propylcarbamoyl)propanoic Acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of 3-(propylcarbamoyl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes (PHD-2) . These enzymes play a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia or low oxygen conditions .
Mode of Action
3-(Propylcarbamoyl)propanoic acid interacts with PHD-2, inhibiting its activity . This inhibition prevents the hydroxylation of HIF, which is a necessary step for its degradation . As a result, HIF levels increase, leading to enhanced transcription of hypoxia-responsive genes .
Biochemical Pathways
The inhibition of PHD-2 by 3-(propylcarbamoyl)propanoic acid affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD-2, which targets it for degradation . By inhibiting PHD-2, 3-(propylcarbamoyl)propanoic acid prevents HIF degradation, allowing it to translocate to the nucleus and activate the transcription of genes involved in adaptive responses to hypoxia .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally or intravenously
Result of Action
The inhibition of PHD-2 by 3-(propylcarbamoyl)propanoic acid leads to an increase in HIF levels . This results in the activation of hypoxia-responsive genes, which can have various effects depending on the specific genes activated. These effects could potentially be harnessed for the treatment of anemia and other hypoxia-related diseases .
Action Environment
The action of 3-(propylcarbamoyl)propanoic acid is likely influenced by various environmental factors. For example, the presence of oxygen is a key factor in the regulation of HIF and its downstream effects Additionally, the compound’s stability and efficacy could be affected by factors such as pH and temperature
Analyse Biochimique
Biochemical Properties
3-(propylcarbamoyl)propanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the prolyl hydroxylase domain enzymes, which are involved in the regulation of hypoxia-inducible factors. The compound inhibits these enzymes by binding to their active sites, thereby preventing the hydroxylation of proline residues on hypoxia-inducible factor proteins. This inhibition can lead to the stabilization and accumulation of hypoxia-inducible factor proteins, which are crucial for cellular responses to low oxygen levels .
Cellular Effects
The effects of 3-(propylcarbamoyl)propanoic acid on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting prolyl hydroxylase domain enzymes, 3-(propylcarbamoyl)propanoic acid stabilizes hypoxia-inducible factor proteins, leading to the activation of genes involved in angiogenesis, erythropoiesis, and glycolysis. This can enhance cellular adaptation to hypoxic conditions and promote survival under low oxygen environments .
Molecular Mechanism
At the molecular level, 3-(propylcarbamoyl)propanoic acid exerts its effects through specific binding interactions with prolyl hydroxylase domain enzymes. The compound competes with natural substrates for the enzyme’s active site, effectively inhibiting its catalytic activity. This inhibition prevents the hydroxylation of proline residues on hypoxia-inducible factor proteins, leading to their stabilization and subsequent activation of hypoxia-responsive genes. Additionally, 3-(propylcarbamoyl)propanoic acid may influence other molecular pathways by modulating the activity of related enzymes and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(propylcarbamoyl)propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(propylcarbamoyl)propanoic acid remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound can lead to sustained activation of hypoxia-inducible factor pathways, resulting in prolonged cellular adaptation to hypoxia .
Dosage Effects in Animal Models
The effects of 3-(propylcarbamoyl)propanoic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits prolyl hydroxylase domain enzymes without causing significant toxicity. At higher doses, 3-(propylcarbamoyl)propanoic acid may exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on organ systems. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
3-(propylcarbamoyl)propanoic acid is involved in specific metabolic pathways, primarily through its interactions with prolyl hydroxylase domain enzymes. The compound’s inhibition of these enzymes affects the metabolic flux of hypoxia-inducible factor pathways, leading to changes in metabolite levels and cellular energy production. Additionally, 3-(propylcarbamoyl)propanoic acid may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(propylcarbamoyl)propanoic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, 3-(propylcarbamoyl)propanoic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(propylcarbamoyl)propanoic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 3-(propylcarbamoyl)propanoic acid may localize to the nucleus, where it can interact with hypoxia-inducible factor proteins and other transcription factors. This localization is essential for the compound’s ability to modulate gene expression and cellular responses to hypoxia .
Propriétés
IUPAC Name |
4-oxo-4-(propylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGTWXWGPWMMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398670 | |
| Record name | 3-(propylcarbamoyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61283-60-1 | |
| Record name | 3-(propylcarbamoyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propylcarbamoyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


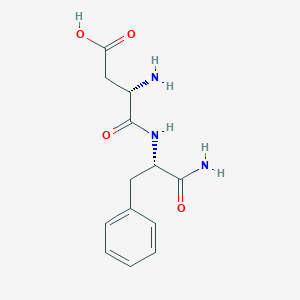



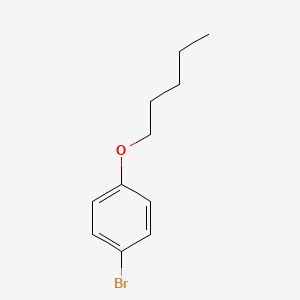
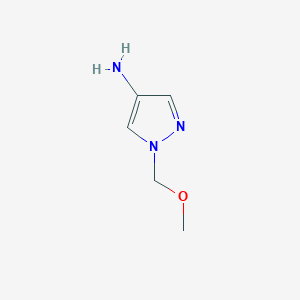
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)

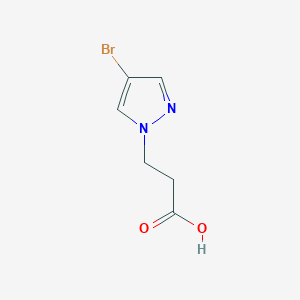


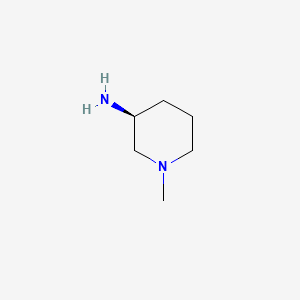
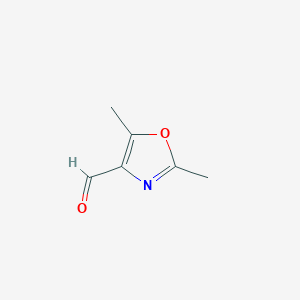
![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
